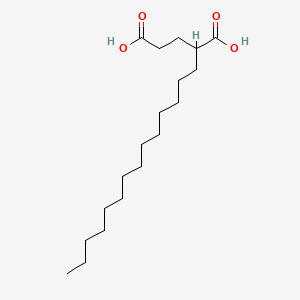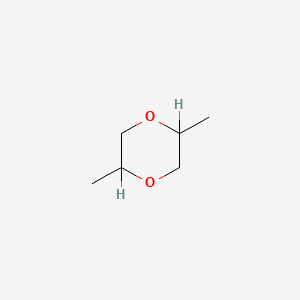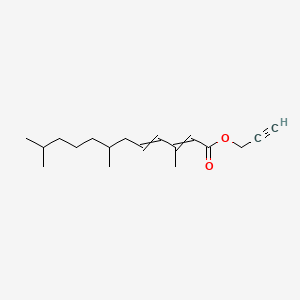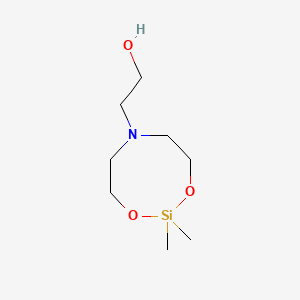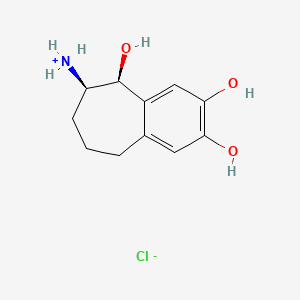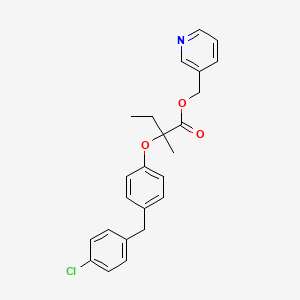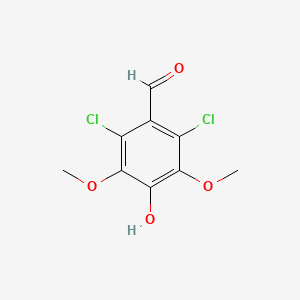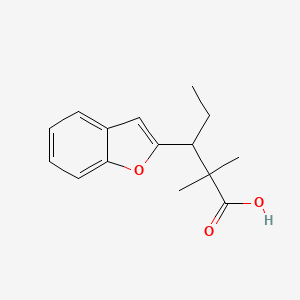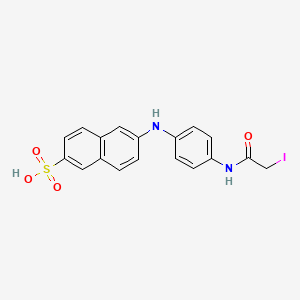
Girolline
Vue d'ensemble
Description
Girolline is a natural product found in Cymbastela cantharella with data available.
Applications De Recherche Scientifique
Antimalarial Properties
- Girolline's Antimalarial Activity : A study by Benoit‐Vical et al. (2008) explored girolline's antimalarial properties. They found that girolline shows significant activity against Plasmodium falciparum strains, with IC50 values ranging from 77 to 215 nM. The compound was active in vivo at a dose of 1 mg/kg/d, and showed a synergistic effect with chloroquine. Its mechanism of action targets the synthesis of proteins by the parasite, marking it as a potential lead structure for antimalarial drug research (Benoit‐Vical et al., 2008).
Anti-Tumor Properties
- Effect on Tumor Cells : Tsukamoto et al. (2004) found that girolline induces G2/M cell cycle arrest in tumor cell lines and causes the accumulation of polyubiquitinated p53, a protein associated with tumor suppression. This effect is specific for p53 and suggests a potential application of girolline in cancer therapy (Tsukamoto et al., 2004).
Anti-Inflammatory Properties
- Inhibition of TLR Signaling : Research by Fung et al. (2014) identified girolline as an inhibitor of Toll-like receptors (TLRs) signaling pathways. It reduces cytokine production in human peripheral blood mononuclear cells and macrophages. Girolline acts by inhibiting protein synthesis at the elongation step, positioning it as a potential anti-inflammatory agent (Fung et al., 2014).
Cell Cycle Progression Impact
- Impact on Cell-Cycle Progression : A study by Diop et al. (2007) showed that girolline interferes with cell-cycle progression, particularly inducing arrest at the G2 stage. This finding is significant for understanding girolline’s cytotoxic activity and its potential application in medical treatments (Diop et al., 2007).
Analogs of Girolline
- Synthesis of Analogs : Schiavi et al. (2002) and Nay et al. (2004) have worked on synthesizing analogs of girolline. Their studies involve creating aminothiazole analogues, assessing their structure–activity relationship, and evaluating their biological activity, particularly in terms of cytotoxicity and potential anti-HIV activity. These works contribute to understanding girolline's potential as a natural antitumor agent and developing new therapeutic agents (Schiavi et al., 2002); (Nay et al., 2004).
Propriétés
IUPAC Name |
3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCGOCHVFQMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869538 | |
| Record name | 3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Girolline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



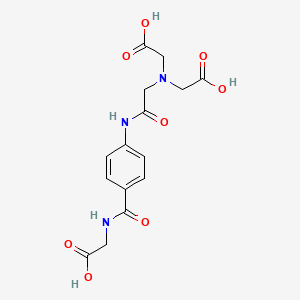
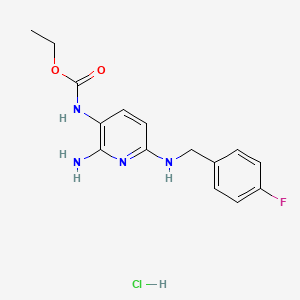
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
